Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties
Preparation Methods
The synthesis of Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-fluorophenol with chloroacetyl chloride to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylate under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity .
Scientific Research Applications
Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers, making this compound relevant for research in electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could act as an inhibitor of kinases or other signaling proteins, disrupting pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: This compound has a similar structure but contains a thiazole ring instead of a thiophene ring, which may result in different chemical and biological properties.
Methyl 2-{[(2-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
Properties
Molecular Formula |
C16H16FNO4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16FNO4S/c1-9-10(2)23-15(14(9)16(20)21-3)18-13(19)8-22-12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19) |
InChI Key |
UUXKNJUYVVBLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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